molecular formula C6H10N4 B3378943 1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine CAS No. 1499909-91-9

1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No. B3378943
CAS RN: 1499909-91-9
M. Wt: 138.17
InChI Key: HFFCZPCRWZNOFO-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine” contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing a nitrogen atom and at least one other non-carbon atom (i.e., nitrogen, sulfur, or oxygen) as part of the ring . The compound also contains a cyclopropylmethyl group attached to the triazole ring.


Molecular Structure Analysis

The 1,2,3-triazole ring is a planar, aromatic ring, and the cyclopropylmethyl group is a non-planar, aliphatic group. The presence of the nitrogen in the triazole ring can result in the compound having different tautomeric forms .


Chemical Reactions Analysis

Triazoles are known to react with a variety of reagents. For example, they can act as ligands in coordination chemistry, react with carbenes, and undergo N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Triazoles are generally stable compounds. They have a high melting point due to the strong intermolecular forces (like hydrogen bonding) between the molecules .

Safety and Hazards

As with any chemical compound, handling “1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine” should be done with the appropriate safety measures. It’s important to use personal protective equipment and work in a well-ventilated area .

Future Directions

The field of triazole chemistry is a vibrant area of research, with new synthetic methods and applications in medicinal chemistry being discovered regularly . As for “1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine” specifically, further studies would be needed to fully explore its potential applications.

properties

IUPAC Name

1-(cyclopropylmethyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-6-4-10(9-8-6)3-5-1-2-5/h4-5H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFCZPCRWZNOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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